

Mass Spectrometry of 1-Cyclohexene-1-methanol: A Technical Guide

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Compound of Interest

Compound Name: 1-Cyclohexene-1-methanol

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This in-depth technical guide provides a comprehensive overview of the mass spectrometry of **1-Cyclohexene-1-methanol** (C₇H₁₂O, Mol. Wt.: 112.17 g/mol).^{[1][2]} This document details the characteristic fragmentation patterns, presents quantitative mass spectral data, and outlines a standard experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectral Data

The electron ionization (EI) mass spectrum of **1-Cyclohexene-1-methanol** is characterized by a series of fragment ions that provide structural information about the molecule. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in Table 1. This data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.^[1]

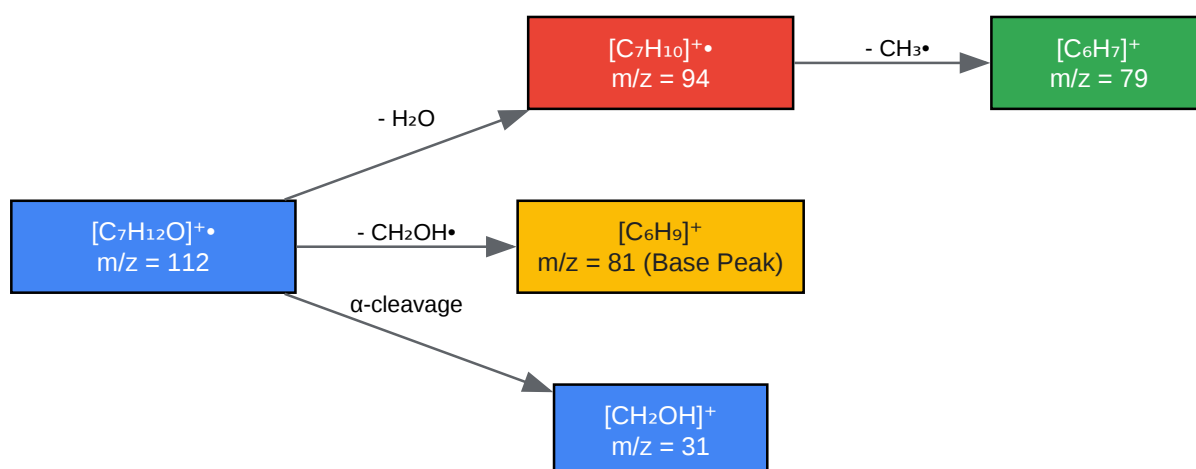
Table 1: Mass Spectral Data for **1-Cyclohexene-1-methanol**

m/z	Relative Intensity (%)	Proposed Fragment Ion
112	15	$[\text{C}_7\text{H}_{12}\text{O}]^{+\bullet}$ (Molecular Ion)
94	45	$[\text{C}_7\text{H}_{10}]^{+\bullet}$
81	100	$[\text{C}_6\text{H}_9]^+$
79	60	$[\text{C}_6\text{H}_7]^+$
67	30	$[\text{C}_5\text{H}_7]^+$
53	25	$[\text{C}_4\text{H}_5]^+$
41	40	$[\text{C}_3\text{H}_5]^+$
39	35	$[\text{C}_3\text{H}_3]^+$
31	20	$[\text{CH}_2\text{OH}]^+$

Fragmentation Pathway

The fragmentation of **1-Cyclohexene-1-methanol** under electron ionization follows characteristic pathways for cyclic alcohols and alkenes.^{[3][4][5]} The molecular ion ($[\text{M}]^{+\bullet}$) is observed at m/z 112. The base peak at m/z 81 is likely formed through a retro-Diels-Alder (RDA) reaction followed by the loss of a hydrogen atom, a common fragmentation for cyclohexene derivatives.^[6] Another significant fragmentation route involves the loss of a water molecule (H_2O) from the molecular ion, resulting in the peak at m/z 94. The peak at m/z 31 corresponds to the $[\text{CH}_2\text{OH}]^+$ fragment, which is characteristic of primary alcohols due to alpha-cleavage.^[4]

A proposed fragmentation pathway is visualized in the following diagram:



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Caption: Proposed fragmentation pathway of **1-Cyclohexene-1-methanol**.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of **1-Cyclohexene-1-methanol** using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on standard methods for the analysis of volatile organic compounds (VOCs).^{[7][8][9]}

Sample Preparation

- **Standard Solution:** Prepare a stock solution of **1-Cyclohexene-1-methanol** (e.g., 1000 µg/mL) in a high-purity solvent such as methanol or dichloromethane.
- **Working Standards:** Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- **Sample Dilution:** If analyzing a sample matrix, dilute the sample with the chosen solvent to bring the concentration of **1-Cyclohexene-1-methanol** within the calibration range.

Gas Chromatography (GC) Conditions

- **GC System:** A standard gas chromatograph equipped with a split/splitless injector.
- **Column:** A non-polar or medium-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-

methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

- Injector Temperature: 250 °C.
- Injection Mode: Splitless injection (1 µL) for trace analysis or split injection (e.g., 50:1 split ratio) for higher concentrations.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.

Mass Spectrometry (MS) Conditions

- MS System: A mass spectrometer capable of electron ionization.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 30 to 300.
- Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

This technical guide provides a foundational understanding of the mass spectrometric behavior of **1-Cyclohexene-1-methanol**. The provided data and protocols can serve as a starting point for method development and routine analysis in various research and industrial settings.

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